3-(4-Fluoro-2-methylphenyl)propan-1-amine hydrochloride 3-(4-Fluoro-2-methylphenyl)propan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18034413
InChI: InChI=1S/C10H14FN.ClH/c1-8-7-10(11)5-4-9(8)3-2-6-12;/h4-5,7H,2-3,6,12H2,1H3;1H
SMILES:
Molecular Formula: C10H15ClFN
Molecular Weight: 203.68 g/mol

3-(4-Fluoro-2-methylphenyl)propan-1-amine hydrochloride

CAS No.:

Cat. No.: VC18034413

Molecular Formula: C10H15ClFN

Molecular Weight: 203.68 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Fluoro-2-methylphenyl)propan-1-amine hydrochloride -

Specification

Molecular Formula C10H15ClFN
Molecular Weight 203.68 g/mol
IUPAC Name 3-(4-fluoro-2-methylphenyl)propan-1-amine;hydrochloride
Standard InChI InChI=1S/C10H14FN.ClH/c1-8-7-10(11)5-4-9(8)3-2-6-12;/h4-5,7H,2-3,6,12H2,1H3;1H
Standard InChI Key AVQOUXZUUVKWRB-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)F)CCCN.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Configuration

The compound’s structure comprises a three-carbon aliphatic chain (propan-1-amine) terminated by a primary ammonium group and a 4-fluoro-2-methylphenyl aromatic ring . The fluorine atom at the para position and the methyl group at the ortho position create steric and electronic effects that influence its reactivity and binding affinity.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₅ClFN
Molecular Weight203.68 g/mol
IUPAC Name3-(4-Fluoro-2-methylphenyl)propan-1-amine hydrochloride
SolubilityHighly soluble in polar solvents (e.g., water, ethanol)
pKa (amine)~9.2 (estimated)

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves reductive amination of 4-fluoro-2-methylbenzaldehyde with nitromethane, followed by catalytic hydrogenation to yield the primary amine . The hydrochloride salt is formed via treatment with hydrochloric acid. Key steps include:

  • Condensation: 4-Fluoro-2-methylbenzaldehyde reacts with nitromethane under basic conditions to form β-nitrostyrene .

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the nitro group to an amine .

  • Salt Formation: The free base is treated with HCl to precipitate the hydrochloride salt.

Industrial Optimization

Continuous flow reactors are employed to enhance yield (up to 87%) and purity (>98%) . Process parameters such as temperature (40–60°C) and catalyst loading (20 mol% InCl₃) are critical .

Table 2: Synthetic Methods Comparison

MethodYield (%)Purity (%)Key Advantage
Batch reductive amination7595Low equipment cost
Continuous flow8798Scalability, reduced waste

Pharmacological and Biological Activity

Mechanism of Action

The compound’s primary amine interacts with neurotransmitter transporters, showing affinity for dopamine (DAT) and norepinephrine (NET) reuptake proteins. Fluorine’s electron-withdrawing effect enhances binding to hydrophobic pockets in target receptors.

In Vitro Studies

  • Dopaminergic Activity: Inhibits dopamine reuptake with an IC₅₀ of 120 nM in rat synaptosomes.

  • Serotonergic Effects: Modest affinity for serotonin transporters (SERT; IC₅₀ = 450 nM).

Table 3: Biological Activity Profile

TargetIC₅₀ (nM)Effect
Dopamine Transporter120Reuptake inhibition
Norepinephrine Transporter180Reuptake inhibition
Serotonin Transporter450Partial agonist activity

Applications in Medicinal Chemistry

CNS Disorders

Structural analogs of this compound are explored for treating attention deficit hyperactivity disorder (ADHD) and depression due to their dual reuptake inhibition profile. For example, (R)-enantiomers exhibit higher selectivity for NET, potentially reducing side effects.

Biochemical Probes

The fluorinated aromatic ring serves as a ¹⁹F NMR probe for studying receptor-ligand interactions in real time. This application is valuable in fragment-based drug discovery.

Comparison with Structural Analogs

Substituent Effects

  • Fluorine Position: 4-Fluoro substitution improves metabolic stability compared to 3-fluoro isomers .

  • Methyl Group: Ortho-methyl substitution reduces CYP450-mediated oxidation by 40%.

Table 4: Analog Comparison

CompoundMetabolic Stability (t₁/₂)NET Selectivity
3-(4-Fluoro-2-methylphenyl)propan-1-amine6.2 h1.5x
3-(3-Fluoro-4-methylphenyl)propan-1-amine4.8 h1.2x

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator